Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate
CAS No.:
Cat. No.: VC18339908
Molecular Formula: C10H10BrClO3
Molecular Weight: 293.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClO3 |
|---|---|
| Molecular Weight | 293.54 g/mol |
| IUPAC Name | methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C10H10BrClO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
| Standard InChI Key | DXXAYUHFRNUKDG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=C(C=C(C=C1)Br)Cl)O |
Introduction
Structural Features:
-
Core Backbone: Hydroxypropanoate structure with a hydroxyl group (-OH) attached to the propanoate chain.
-
Aromatic Substituents: A bromo (Br) group at position 4 and a chloro (Cl) group at position 2 on the phenyl ring.
-
Functional Groups:
-
Ester group (-COOCH₃) contributing to its chemical reactivity.
-
Hydroxyl group (-OH), which influences hydrogen bonding and solubility.
-
Synthesis
The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate involves esterification and halogenation reactions. Below is a typical synthetic pathway:
-
Starting Materials:
-
A phenol derivative with appropriate substitution (4-bromo-2-chlorophenol).
-
Glycolic acid or its derivatives for introducing the hydroxypropanoate moiety.
-
-
Reaction Steps:
-
Esterification of glycolic acid with methanol in the presence of an acid catalyst to form methyl glycolate.
-
Electrophilic aromatic substitution to introduce bromine and chlorine atoms on the phenyl ring.
-
Coupling of the substituted phenyl ring with methyl glycolate via condensation reactions.
-
-
Industrial Optimization:
-
Continuous flow reactors are often used to enhance yield and control reaction conditions.
-
Biological Activity
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate has been studied for its potential pharmacological properties:
Antimicrobial Activity:
-
The compound's halogenated aromatic structure enhances lipophilicity, aiding in membrane penetration of microbial cells.
-
Preliminary studies suggest activity against bacterial strains due to its ability to disrupt enzymatic pathways.
Anticancer Potential:
-
The unique substitution pattern of bromine and chlorine may improve binding affinity to specific cancer-related enzymes or receptors.
-
The hydroxyl group could facilitate hydrogen bonding interactions with biological targets, modulating cellular pathways.
Applications
This compound has potential applications across multiple fields:
Pharmaceutical Development:
-
As a scaffold for designing antimicrobial or anticancer drugs.
-
Potential use as a lead compound for further medicinal chemistry optimization.
Chemical Research:
-
A model compound for studying halogen effects on aromatic systems.
-
Useful in exploring ester hydrolysis mechanisms in organic chemistry.
Comparative Analysis with Related Compounds
To better understand its uniqueness, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate | Methyl group instead of chlorine | Antimicrobial activity reported |
| Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate | Fluorine substitution instead of bromine | Potential anticancer properties |
| Methyl (3R)-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate | Chiral center at propanoate | Not extensively studied |
The specific bromo-chloro substitution pattern in methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate appears to confer distinct biological activities compared to these analogs.
Research Directions
Further research into this compound is warranted to explore its full potential:
-
Mechanistic Studies:
-
Investigating its interaction with biological targets such as enzymes or receptors.
-
Studying its metabolism and pharmacokinetics in biological systems.
-
-
Synthetic Modifications:
-
Introducing other substituents on the aromatic ring to enhance activity.
-
Exploring enantiomeric purity for chiral derivatives.
-
-
Toxicological Profiling:
-
Assessing safety profiles for therapeutic applications.
-
Evaluating environmental impact due to its halogenated nature.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume